molecular formula C14H23BN2O3 B14033075 6-Tert-butoxypyrazine-2-boronic acid pinacol ester

6-Tert-butoxypyrazine-2-boronic acid pinacol ester

Cat. No.: B14033075
M. Wt: 278.16 g/mol
InChI Key: LYGNCCVBZFPSRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Tert-butoxypyrazine-2-boronic acid pinacol ester typically involves the reaction of 6-Tert-butoxypyrazine-2-boronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

6-Tert-butoxypyrazine-2-boronic acid pinacol ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield alcohols or ketones, while substitution reactions can produce various functionalized derivatives .

Scientific Research Applications

6-Tert-butoxypyrazine-2-boronic acid pinacol ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Tert-butoxypyrazine-2-boronic acid pinacol ester involves its ability to form stable complexes with various substrates. The boronic ester group can interact with nucleophiles, facilitating various chemical transformations. In Suzuki-Miyaura coupling reactions, the boronic ester undergoes transmetalation with palladium catalysts, leading to the formation of carbon-carbon bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Tert-butoxypyrazine-2-boronic acid pinacol ester is unique due to its tert-butoxy group, which provides steric hindrance and enhances stability. This makes it particularly useful in reactions where stability and selectivity are crucial .

Properties

Molecular Formula

C14H23BN2O3

Molecular Weight

278.16 g/mol

IUPAC Name

2-[(2-methylpropan-2-yl)oxy]-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine

InChI

InChI=1S/C14H23BN2O3/c1-12(2,3)18-11-9-16-8-10(17-11)15-19-13(4,5)14(6,7)20-15/h8-9H,1-7H3

InChI Key

LYGNCCVBZFPSRF-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=CC(=N2)OC(C)(C)C

Origin of Product

United States

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